molecular formula C18H16N2O4S2 B2614831 methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 1788679-91-3

methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2614831
CAS No.: 1788679-91-3
M. Wt: 388.46
InChI Key: SYJRMBNGACQOBA-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a sulfamoyl benzoate derivative featuring a pyridine-thiophene hybrid scaffold. This compound combines a sulfamoyl benzoate ester core with a 5-(thiophen-3-yl)pyridin-3-ylmethyl substituent, which introduces aromatic and heterocyclic diversity.

Properties

IUPAC Name

methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-10-13-8-16(11-19-9-13)15-6-7-25-12-15/h2-9,11-12,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJRMBNGACQOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)sulfamoyl)benzoate (Compound 53)

  • Structure : Shares the sulfamoyl benzoate core but incorporates a thiophen-2-yl group substituted with a 2-methyl-1-oxoisoindolin moiety .
  • Activity : Reported as a perforin-mediated lysis inhibitor, highlighting the role of sulfamoyl groups in modulating immune response pathways .
  • Key Difference : The thiophen-2-yl substitution (vs. thiophen-3-yl in the target compound) and the oxoisoindolin extension likely enhance steric bulk, affecting target binding .

Metsulfuron Methyl Ester

  • Structure : A sulfonylurea herbicide with a triazine ring and methoxy-methyl substituents .
  • Activity: Acts as an acetolactate synthase (ALS) inhibitor in plants, contrasting with the target compound’s hypothetical biological (non-agrochemical) applications .
  • Key Difference : The absence of pyridine-thiophene motifs in metsulfuron underscores the importance of heteroaromatic systems in differentiating pesticidal vs. pharmacological activity .

Pyridine-Thiophene Hybrids

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19)

  • Structure: Features a thieno-pyrimidinone core fused with thiazolo-pyrimidine and coumarin groups .
  • Activity : Synthesized via microwave-assisted methods, demonstrating improved reaction efficiency compared to conventional heating .
  • Key Difference : The coumarin-thiazolo-pyrimidine scaffold diverges from the target compound’s simpler pyridine-thiophene linkage, suggesting distinct synthetic and pharmacological profiles .

Thiadiazole-Pyrazole Sulfonamides

4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Derivatives

  • Structure : Integrates thiadiazole and pyrazole rings with a sulfonamide group .
  • Activity : Exhibits anti-inflammatory properties, likely via cyclooxygenase (COX) inhibition, a common mechanism for sulfonamide derivatives .
  • Key Difference : The thiadiazole-pyrazole system replaces the pyridine-thiophene unit, emphasizing how varying heterocycles tailor activity toward specific therapeutic targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Use Reference
Target Compound Sulfamoyl benzoate 5-(thiophen-3-yl)pyridin-3-ylmethyl Hypothesized enzyme inhibition N/A
Compound 53 Sulfamoyl benzoate Thiophen-2-yl + oxoisoindolin Perforin-mediated lysis inhibitor
Metsulfuron Methyl Ester Sulfonylurea Triazine, methoxy-methyl Herbicide (ALS inhibitor)
Thiadiazole-Pyrazole Sulfonamides Benzenesulfonamide Thiadiazole, pyrazole Anti-inflammatory
Compound 19 (Thieno-pyrimidinone) Thieno-pyrimidinone Coumarin, thiazolo-pyrimidine Synthetic efficiency study

Research Findings and Implications

Heterocycle Diversity Dictates Function : Pyridine-thiophene hybrids (target compound) vs. triazine-based sulfonylureas (metsulfuron) illustrate how heteroaromatic systems pivot compounds toward pharmacological or agrochemical roles .

Synthetic Optimization : Microwave-assisted synthesis (as in Compound 19) could be adapted for the target compound to enhance yield or purity .

Biological Activity

Methyl 4-({[5-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, also referred to as TH239, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S, with a molecular weight of approximately 403.5 g/mol. The compound features a unique combination of a benzoate ester, thiophene, and pyridine moieties, which contribute to its distinctive biological properties.

PropertyValue
CAS Number1904417-22-6
Molecular FormulaC₁₈H₁₇N₃O₄S
Molecular Weight403.5 g/mol
DensityNot available
Boiling PointNot available

The primary mechanism of action for this compound involves the inhibition of maternal embryonic leucine-zipper kinase (MELK), a protein that plays a critical role in cell proliferation and survival in various cancers. Inhibition of MELK leads to reduced tumor growth and increased apoptosis in cancer cells .

In addition to its anticancer properties, TH239 has shown potential anti-inflammatory effects through interactions with cyclooxygenase enzymes, suggesting versatility in therapeutic applications beyond oncology .

Anticancer Activity

TH239 has demonstrated significant anticancer activity in various preclinical studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that TH239 effectively inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these cell lines were reported to be below 10 µM, indicating strong efficacy .
  • Apoptosis Induction : Flow cytometry analyses revealed that TH239 induces apoptosis in treated cancer cells, evidenced by increased caspase activity and elevated levels of pro-apoptotic markers .

Antimicrobial Activity

Research has also explored the antimicrobial potential of TH239:

  • Bacterial Inhibition : Preliminary studies indicated moderate antibacterial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 µM .

Case Studies

  • Study on MELK Inhibition : A study conducted on various cancer cell lines demonstrated that TH239 significantly inhibited MELK activity, leading to reduced cell viability and enhanced apoptosis compared to untreated controls. The results highlighted the compound's potential as an effective therapeutic agent in targeting MELK-driven malignancies .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial properties of TH239 against standard antibiotics, it was found that TH239 exhibited comparable or superior efficacy against certain bacterial strains, suggesting its potential as an alternative treatment option for resistant infections .

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